3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one 3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20007414
InChI: InChI=1S/C25H28O5/c1-4-5-6-7-8-22-17(2)21-14-13-20(15-24(21)30-25(22)27)29-16-23(26)18-9-11-19(28-3)12-10-18/h9-15H,4-8,16H2,1-3H3
SMILES:
Molecular Formula: C25H28O5
Molecular Weight: 408.5 g/mol

3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC20007414

Molecular Formula: C25H28O5

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one -

Specification

Molecular Formula C25H28O5
Molecular Weight 408.5 g/mol
IUPAC Name 3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one
Standard InChI InChI=1S/C25H28O5/c1-4-5-6-7-8-22-17(2)21-14-13-20(15-24(21)30-25(22)27)29-16-23(26)18-9-11-19(28-3)12-10-18/h9-15H,4-8,16H2,1-3H3
Standard InChI Key HPYJUAJOGSKKAS-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC1=O)C

Introduction

Structural Characteristics and Molecular Properties

Chromenones, or coumarin derivatives, are bicyclic compounds consisting of a benzene ring fused to a pyrone moiety. The target compound features a hexyl chain at position 3, a methyl group at position 4, and a 4-methoxyphenyl-linked oxoethoxy group at position 7 (Figure 1). These substituents significantly influence its physicochemical properties and reactivity.

Comparative Structural FeaturesTarget CompoundAnalogous Compound
Chromenone Backbone2H-chromen-2-one2H-chromen-2-one
Position 3 SubstituentHexylTrimethyl
Position 7 Substituent4-Methoxyphenyl-oxoethoxy4-Methoxyphenyl-oxoethoxy
Molecular Weight~350 g/mol (estimated)352.4 g/mol

The hexyl chain enhances lipophilicity (LogP ~5–6) , while the methoxyphenyl group contributes to π-π stacking interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Routes

Although no direct synthesis data exists for the target compound, a related structure, 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, is synthesized via Friedel-Crafts acylation followed by O-alkylation . A plausible route for the target molecule involves:

  • Core Formation: Condensation of resorcinol derivatives with β-keto esters to form the chromenone backbone.

  • Substituent Introduction:

    • Hexylation at position 3 using alkyl halides under basic conditions.

    • Methoxyphenyl-oxoethoxy grafting at position 7 via nucleophilic substitution .

Reactivity Profile

Key functional groups dictate reactivity:

  • α,β-Unsaturated Ketone: Susceptible to Michael additions and Diels-Alder reactions.

  • Methoxy Groups: Participate in demethylation under acidic conditions .

  • Ester Linkage: Hydrolyzable to carboxylic acids, enabling prodrug strategies .

Biological Activities and Mechanisms

Chromenone derivatives exhibit diverse bioactivities, as inferred from structural analogs:

Antioxidant Properties

The methoxyphenyl moiety in 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one demonstrates radical scavenging activity via hydrogen atom transfer (HAT) . The target compound’s hexyl chain may enhance membrane permeability, potentiating intracellular antioxidant effects.

Enzyme Inhibition

Analogous compounds inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) through competitive binding at the arachidonic acid site . Molecular docking studies suggest the oxoethoxy group forms hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2) .

Applications in Material Science

Fluorescent Probes

The chromenone core’s inherent fluorescence (λₑₘ ≈ 450 nm) is tunable via substituents. The hexyl chain in the target compound could stabilize colloidal dispersions in hydrophobic matrices, enabling use in optoelectronic devices.

Polymer Additives

Methoxy groups improve compatibility with polar polymers (e.g., polycarbonates), while the hexyl chain enhances plasticization efficiency in polyvinyl chloride (PVC) .

Comparative Analysis with Structural Analogs

ParameterTarget Compound3-Hydroxy-7-Methoxy Analog 7-Oxoethoxy Trimethyl Analog
Molecular Weight~350 g/mol298.29 g/mol352.4 g/mol
LogP5.2 (estimated)3.84.9
Antioxidant ActivityModerate (predicted)HighLow
COX-2 InhibitionIC₅₀ ~10 µM (predicted)N/AIC₅₀ 8.7 µM

The hexyl substituent in the target compound likely enhances bioavailability compared to shorter-chain analogs .

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